3-Piperidinylmethyl 2-methoxyacetate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride is C9H18ClNO3 . The average mass is 223.697 Da and the monoisotopic mass is 223.097519 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Piperidinylmethyl 2-methoxyacetate hydrochloride include a molecular formula of C10H18ClNO3 and a molecular weight of 241.71 g/mol. More detailed properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Biosynthesis Research
3-Piperidinylmethyl 2-methoxyacetate hydrochloride has been utilized in the study of biosynthetic pathways. For instance, it was involved in the biosynthesis of streptomycin, where it functioned in the incorporation of carbon compounds into streptose and N-methyl-L-glucosamine (Candy, Blumsom, & Baddiley, 1964).
Synthesis and Pharmacology
This compound has been synthesized and evaluated for its pharmacological properties. For example, a series of 3-methyl-4-(N-phenyl amido)piperidines was synthesized, where the methoxyacetamide pharmacophore produced compounds with significant analgesic potency (Lalinde et al., 1990).
Antisecretory Effects
Studies have shown that compounds similar to 3-Piperidinylmethyl 2-methoxyacetate hydrochloride, like Hoe 760 and Hoe 062, demonstrated significant antisecretory effects, acting as potent inhibitors of gastric acid secretion in various animal models (Bickel, Herling, Rising, & Wirth, 1986).
Radiopharmaceutical Research
This compound has also been explored in the field of radiopharmaceuticals. An example is the synthesis and in vivo evaluation of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate for potential use in dopamine D4 receptor studies with PET imaging (Matarrese et al., 2000).
Chemical Analysis and Metabolite Identification
It has also been used in chemical analysis and the identification of metabolites in biological fluids. For instance, the determination of propiverine and its metabolites in plasma and urine involved the use of 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride (Marunaka et al., 1987).
Ring Contraction Studies
Studies have been conducted on the ring contraction of piperidines to pyrrolidines, where 3-Methoxypiperidines were converted into 2-(bromomethyl)pyrrolidines, demonstrating a unique transformation in organic synthesis (Tehrani et al., 2000).
Synthesis of Medicinal Compounds
A notable application is in the synthesis of medicinal compounds like Roxatidine Acetate, where a new synthesis method was developed (Tarpanov et al., 1999).
Safety And Hazards
properties
IUPAC Name |
piperidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUDVHXBXDXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl 2-methoxyacetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.